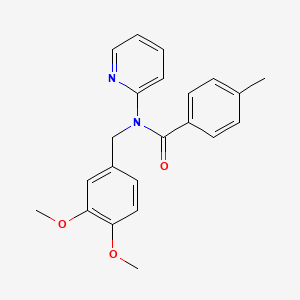![molecular formula C24H30ClN3O4S B11346021 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11346021.png)
{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto {1-[(2-Cloro-bencil)sulfonil]piperidin-4-il}[4-(4-metoxifenil)piperazin-1-il]metanona es una molécula orgánica compleja que presenta una combinación de anillos de piperidina y piperazina, junto con un grupo sulfonilo y un grupo metoxifenilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de {1-[(2-Cloro-bencil)sulfonil]piperidin-4-il}[4-(4-metoxifenil)piperazin-1-il]metanona típicamente implica múltiples pasos, comenzando a partir de precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del anillo de piperidina: Esto se puede lograr mediante reacciones de ciclización que involucran aminas y compuestos carbonílicos apropiados.
Introducción del grupo sulfonilo: Este paso a menudo implica reacciones de sulfonilación utilizando reactivos como los cloruros de sulfonilo.
Formación del anillo de piperazina: Esto se puede sintetizar mediante reacciones de sustitución nucleofílica que involucran derivados de piperazina.
Unir el grupo metoxifenilo:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
{1-[(2-Cloro-bencil)sulfonil]piperidin-4-il}[4-(4-metoxifenil)piperazin-1-il]metanona: puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales involucrados.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
{1-[(2-Cloro-bencil)sulfonil]piperidin-4-il}[4-(4-metoxifenil)piperazin-1-il]metanona: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de {1-[(2-Cloro-bencil)sulfonil]piperidin-4-il}[4-(4-metoxifenil)piperazin-1-il]metanona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos a través de:
Unión a receptores: Modulación de la actividad de los receptores de neurotransmisores u otros receptores de la superficie celular.
Inhibición de enzimas: Bloqueo de la actividad de las enzimas involucradas en vías bioquímicas clave.
Modulación de las vías de señalización: Afecta las cascadas de señalización intracelular que regulan varios procesos celulares.
Comparación Con Compuestos Similares
{1-[(2-Cloro-bencil)sulfonil]piperidin-4-il}[4-(4-metoxifenil)piperazin-1-il]metanona: se puede comparar con compuestos similares, como:
{1-[(2-Cloro-bencil)sulfonil]piperidin-4-il}[4-(4-hidroxifenil)piperazin-1-il]metanona: Difiere por la presencia de un grupo hidroxilo en lugar de un grupo metoxilo.
{1-[(2-Cloro-bencil)sulfonil]piperidin-4-il}[4-(4-metilfenil)piperazin-1-il]metanona: Difiere por la presencia de un grupo metilo en lugar de un grupo metoxilo.
Estas comparaciones resaltan las características estructurales únicas y las posibles diferencias funcionales de {1-[(2-Cloro-bencil)sulfonil]piperidin-4-il}[4-(4-metoxifenil)piperazin-1-il]metanona .
Propiedades
Fórmula molecular |
C24H30ClN3O4S |
|---|---|
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O4S/c1-32-22-8-6-21(7-9-22)26-14-16-27(17-15-26)24(29)19-10-12-28(13-11-19)33(30,31)18-20-4-2-3-5-23(20)25/h2-9,19H,10-18H2,1H3 |
Clave InChI |
OEICYJZTMGHSIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11345938.png)
![N-[4-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11345942.png)
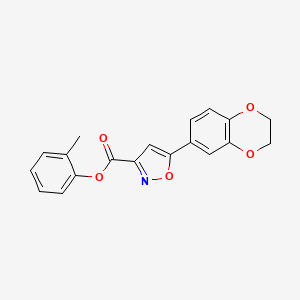
![Methyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11345957.png)
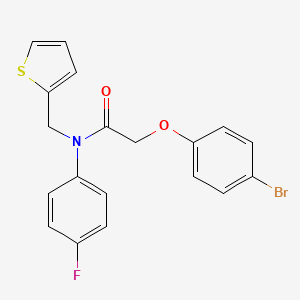
![1-butyl-4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11345970.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone](/img/structure/B11345974.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345976.png)
![2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B11345978.png)
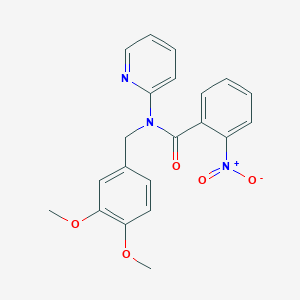
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11345998.png)
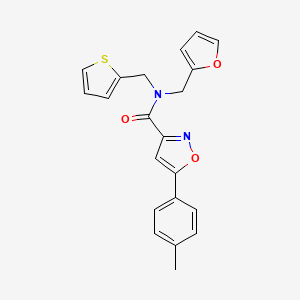
![5-fluoro-3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11346001.png)
